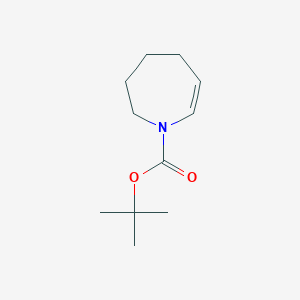

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Descripción

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a seven-membered cyclic enecarbamate characterized by a partially unsaturated azepine ring and a tert-butoxycarbonyl (Boc) protecting group. It serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and enantioselective borylative reactions .

Propiedades

IUPAC Name |

tert-butyl 2,3,4,5-tetrahydroazepine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h6,8H,4-5,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGRKDDXGVKCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441714 | |

| Record name | tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178172-25-3 | |

| Record name | tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Table 1: Comparative Analysis of Synthesis Methods

Industrial Production Considerations

Scale-up of this compound synthesis prioritizes cost efficiency and purity:

-

Catalyst Recycling : Graphite electrodes in Shono oxidation are reusable for ≥10 cycles without significant efficiency loss.

-

Continuous Flow Systems : Microreactors enhance heat and mass transfer during lithiation steps, improving reproducibility.

-

Purification : Flash chromatography with silica gel (CH2Cl2/MeOH gradients) achieves >95% purity for pharmaceutical applications.

Mechanistic Insights and Side Reaction Mitigation

Shono Oxidation Mechanism :

-

Anodic oxidation of the amine generates a radical cation.

-

Deprotonation forms an iminium intermediate.

-

Acid-mediated elimination yields the azepine ring via a conjugated E1cb mechanism.

Common Side Reactions :

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted azepine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Novel Pharmaceuticals

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Notably, it is utilized in the development of novel anti-cancer agents by facilitating the creation of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives through the introduction of alkyl or aralkyl groups and sulfonyl moieties.

Development of Biologically Active Compounds

The compound is also employed in the synthesis of hydrogenated furo-, thieno-, pyrrolo-, and azoloazepine systems. These biheterocyclic structures are significant due to their potential pharmacological activities, which include antimicrobial and anticancer properties. The synthesis involves multiple transformations that enhance the biological activity of the resultant compounds.

Functionalized Azepanes and Piperidines

This compound is used in producing functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. This application highlights its versatility in synthetic organic chemistry.

Mechanistic Studies in Organic Chemistry

This compound is valuable for studying reaction mechanisms involving nitrogen-containing heterocycles. Its unique structure allows researchers to explore how variations in substituents affect reactivity and stability.

Industrial Applications

In industry, this compound finds applications in the production of pharmaceuticals and agrochemicals. Its structural similarities to other biologically active compounds make it a candidate for drug development.

Case Study 1: Anticancer Agent Development

In a recent study focusing on the synthesis of anti-cancer agents derived from azepine structures, researchers successfully utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines.

Case Study 2: Mechanistic Insights into Heterocycle Chemistry

A research project aimed at elucidating the reaction mechanisms involving nitrogen-containing heterocycles incorporated this compound to study how different substituents affect reaction pathways. The findings provided valuable insights into optimizing synthetic routes for complex organic molecules.

Mecanismo De Acción

The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The tert-butyl group may influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Key Properties :

- Physical State : Clear, colorless oil at room temperature .

- Spectroscopic Data :

- Synthetic Utility : Used in enantioselective borylative migration–aldehyde allylboration sequences to access chiral boronates .

Comparison with Similar Compounds

The structural and functional diversity of azepine derivatives is influenced by substituents, ring size, and fused aromatic systems. Below is a comparative analysis with key analogs:

Substituted Azepine Derivatives

tert-Butyl 6-Bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

tert-Butyl 7-Phenyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

- Structure : Phenyl group at position 5.

- Synthesis : Prepared via catalytic allylic oxidation of cyclic enamides using Rh₂(cap)₄ and TBHP .

- Utility : The aromatic substituent modifies electronic properties, enabling applications in transition-metal-catalyzed transformations.

Benzo-Fused Azepines

tert-Butyl 7-Methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

- Structure : Benzene-fused azepine with methyl, keto, and trifluoromethyl groups.

- Molecular Formula: C₁₈H₂₂F₃NO₃; MW: 369.37 .

- Applications : The trifluoromethyl group enhances metabolic stability, relevant in medicinal chemistry.

tert-Butyl 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

- Structure: Amino-substituted benzoazepine.

- Molecular Formula : C₁₅H₂₂N₂O₂; MW : 262.35 .

- Applications: Amino groups facilitate further functionalization (e.g., peptide coupling).

Heterocyclic Analogs with Varying Ring Sizes

Benzyl 2,3-Dihydro-1H-pyrrole-1-carboxylate

tert-Butyl 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-1-carboxylate

- Structure : Benzodiazepine fused with a seven-membered ring.

- Molecular Formula : C₁₄H₂₀N₂O₂; MW : 248.32 .

Comparative Data Table

Research Findings and Trends

- Synthetic Flexibility : The Boc group in azepine derivatives enables regioselective functionalization while protecting the amine .

- Electronic Modulation : Substituents like Br or CF₃ alter reactivity and stability, expanding utility in catalysis and drug discovery .

- Chiral Applications : Enantioselective routes using tert-butyl azepine carboxylates highlight their role in asymmetric synthesis .

Actividad Biológica

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a nitrogen-containing heterocyclic compound with a seven-membered cyclic structure. It possesses significant potential in medicinal chemistry due to its unique chemical properties and structural characteristics. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is , with an average mass of approximately 197.278 g/mol. The compound features a tetrahydroazepine ring and a tert-butyl group , which contributes to its steric hindrance and stability. The carboxylate functional group enhances its reactivity, making it suitable for various synthetic applications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

- Starting Materials : Typically synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate.

- Reaction Conditions : Common reagents include potassium carbonate and palladium acetate under inert atmospheres (nitrogen or argon) using solvents like toluene or dimethylformamide.

- Cyclization Reactions : These reactions are crucial for forming the seven-membered ring structure.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

The compound has been utilized in the synthesis of novel anti-cancer agents. It serves as an intermediate for creating derivatives that target cancer cell proliferation and survival pathways. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies.

Antimicrobial Activity

Studies have indicated that compounds derived from this compound possess antimicrobial properties. These derivatives have been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the tert-butyl group may influence binding affinity and specificity towards these targets.

Case Studies

Recent studies have highlighted the biological significance of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds were effective in inducing apoptosis in cancer cells through caspase activation pathways .

- Antimicrobial Efficacy : Research evaluated the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitrogen-containing heterocycles:

| Compound Name | Structure Type | Biological Activity | Notable Properties |

|---|---|---|---|

| tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | Seven-membered ring | Antimicrobial | Enhanced stability due to boron substituent |

| tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | Five-membered ring | Anticancer | Lower toxicity profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, and what experimental conditions are critical for yield optimization?

- The synthesis typically involves multi-step reactions under controlled conditions, such as cyclization or coupling reactions. For example, analogous compounds (e.g., spiro-isoquinoline derivatives) are synthesized via cyclization reactions using tert-butyl groups as protective moieties . Key parameters include temperature control (e.g., reflux in anhydrous solvents), stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the azepine ring structure and tert-butyl group orientation. Mass spectrometry (HRMS or ESI-MS) validates molecular weight . Additional characterization via IR spectroscopy can identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) from the carboxylate group. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as used in impurity profiling of related benzazepine derivatives .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

- Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) and full-body protective gear (gloves, lab coats) to minimize inhalation or dermal exposure . Conduct experiments in fume hoods with proper ventilation. Toxicity data for similar azepine derivatives suggest acute exposure risks, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives or predict reactivity for this compound?

- Quantum chemical calculations (e.g., DFT) optimize reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions for cyclization or functionalization . Molecular docking studies can also assess potential biological targets (e.g., enzyme inhibition) by modeling interactions between the azepine scaffold and protein active sites .

Q. What strategies resolve contradictions in stability data (e.g., decomposition under varying pH or temperature)?

- Perform accelerated stability studies under ICH guidelines (Q1A) by exposing the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis). Monitor degradation via HPLC-MS to identify decomposition products . For conflicting thermal stability reports, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide precise decomposition temperature profiles .

Q. How can impurity profiles be systematically analyzed, and what thresholds are acceptable for pharmacological applications?

- Use HPLC with relative retention time (RRT) calibration against known impurities (e.g., tert-butyl byproducts or oxidation derivatives). For example, USP guidelines for related benzazepines limit individual impurities to ≤0.5% and total impurities to ≤2.0% . Orthogonal methods like LC-MS or NMR can confirm impurity structures.

Q. What experimental designs (e.g., factorial design) optimize reaction parameters for scaling up synthesis?

- Employ factorial design to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, reaction time). A 2³ factorial design can identify critical factors affecting yield and purity. For instance, solvent choice (DMF vs. THF) and temperature may dominate azepine ring closure efficiency . AI-driven platforms like COMSOL Multiphysics further automate parameter optimization .

Q. How does the compound’s stability in solution (e.g., DMSO, aqueous buffers) impact its applicability in biological assays?

- Conduct kinetic solubility studies using UV-Vis spectroscopy or nephelometry. For DMSO stock solutions, avoid prolonged storage (>1 week) to prevent tert-butyl group hydrolysis. In aqueous buffers (pH 7.4), monitor degradation via LC-MS over 24–72 hours to establish shelf-life limits for cell-based assays .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions and low-temperature steps (-78°C to 0°C) to suppress side reactions during azepine ring formation .

- Data Validation : Cross-reference computational predictions (e.g., reaction barriers) with experimental yields to refine models .

- Safety Compliance : Align protocols with OSHA and CEN standards for hazardous chemical handling, including spill containment and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.